molecular formula C10H9BrO3 B14905965 5-Bromo-8-hydroxy-3-methylisochroman-1-one

5-Bromo-8-hydroxy-3-methylisochroman-1-one

Cat. No.: B14905965
M. Wt: 257.08 g/mol
InChI Key: OAKDFQHJDRFNMW-UHFFFAOYSA-N
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Description

5-Bromo-8-hydroxy-3-methylisochroman-1-one is a chemical compound with the molecular formula C10H9BrO3 and a molar weight of 257.08 g/mol This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a methyl group attached to an isochromanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-hydroxy-3-methylisochroman-1-one typically involves bromocyclization. A key intermediate, thiourea, is subjected to electrophilic cyclization using bromine (1.1 equivalents) in a solvent mixture of anhydrous dichloromethane and methanol (9:1), with methanol acting as a nucleophilic reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromocyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-hydroxy-3-methylisochroman-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of 5-Bromo-8-oxo-3-methylisochroman-1-one.

    Reduction: Formation of 8-Hydroxy-3-methylisochroman-1-one.

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-8-hydroxy-3-methylisochroman-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-hydroxy-3-methylisochroman-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-hydroxyisochroman-1-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    8-Hydroxy-3-methylisochroman-1-one: Lacks the bromine atom, which may influence its chemical properties and applications.

    5-Bromo-3-methylisochroman-1-one:

Uniqueness

5-Bromo-8-hydroxy-3-methylisochroman-1-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl) on the isochromanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H9BrO3/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h2-3,5,12H,4H2,1H3

InChI Key

OAKDFQHJDRFNMW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2C(=O)O1)O)Br

Origin of Product

United States

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